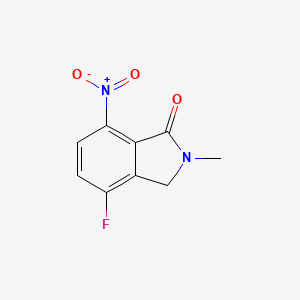

4-Fluoro-2-methyl-7-nitroisoindolin-1-one

描述

Structure

2D Structure

属性

IUPAC Name |

4-fluoro-2-methyl-7-nitro-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O3/c1-11-4-5-6(10)2-3-7(12(14)15)8(5)9(11)13/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPGIGBGDHNFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-fluoro-2-methyl-7-nitroisoindolin-1-one typically involves:

- Introduction of the fluorine atom on the aromatic ring.

- Installation of the methyl group at the 2-position.

- Nitration at the 7-position.

- Cyclization to form the isoindolin-1-one ring system.

These steps are often carried out sequentially with careful control of reaction conditions to optimize yield and purity.

Detailed Preparation Methods

Fluorination and Methylation

The starting aromatic substrates for the synthesis are often fluorinated and methylated benzene derivatives. For example, 4-fluoro-2-methylbenzonitrile is a key intermediate. According to patent literature, 4-fluoro-2-methylbenzonitrile can be prepared by:

- Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime.

- Dehydration of the oxime to 4-fluoro-2-methylbenzonitrile using reagents like sodium bisulfate monohydrate in toluene at 110–115°C.

This method avoids toxic reagents such as copper(I) cyanide and hazardous intermediates, offering a commercially friendly and environmentally safer route.

Cyclization to Isoindolin-1-one

Cyclization to form the isoindolin-1-one core involves intramolecular condensation reactions, often facilitated by:

- Heating the nitrated intermediate under acidic or basic conditions.

- Use of dehydrating agents or catalysts to promote ring closure.

This step is critical for establishing the lactam (isoindolinone) ring system and requires optimization to minimize by-products.

Experimental Data and Yields

While detailed experimental data specific to this compound is limited, related processes provide yield benchmarks:

Research Findings and Analytical Considerations

- The compound exhibits typical aromatic substitution reactivity, allowing for selective functionalization.

- Analytical methods such as NMR, IR, and mass spectrometry are employed to confirm substitution patterns and ring closure.

- Purification often involves crystallization from solvents like toluene and hexane to isolate the target compound with high purity.

- The process benefits from avoiding hazardous reagents and high-temperature reflux that can cause degradation or charring.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Fluorination/Methylation | 4-fluoro-2-methylbenzaldehyde → oxime → nitrile; sodium bisulfate monohydrate, toluene, 110-115°C | High yield, avoids toxic reagents | Requires precise temperature control |

| Nitration | Nitrating agents on protected intermediates | Selective substitution | Need for protection/deprotection steps |

| Cyclization | Acidic/basic heating for ring closure | Efficient isoindolinone formation | By-product formation if conditions not optimized |

化学反应分析

Types of Reactions

4-Fluoro-2-methyl-7-nitroisoindolin-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Fluoro-2-methyl-7-aminoisoindolin-1-one.

Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Oxidation: 4-Fluoro-2-carboxy-7-nitroisoindolin-1-one or 4-Fluoro-2-formyl-7-nitroisoindolin-1-one.

科学研究应用

Medicinal Chemistry Applications

4-Fluoro-2-methyl-7-nitroisoindolin-1-one and its derivatives have been investigated for their therapeutic potential, particularly in treating inflammatory and autoimmune diseases. The following outlines key applications:

Anti-inflammatory and Immunomodulatory Effects

Research indicates that isoindoline derivatives can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This inhibition is crucial for managing conditions such as rheumatoid arthritis and other inflammatory diseases. Compounds similar to this compound have shown efficacy in reducing TNF-α levels, thereby alleviating symptoms associated with excessive inflammatory responses .

Sedative-Hypnotic Properties

A study highlighted the development of isoindolin-1-one derivatives with sedative-hypnotic effects. These compounds were evaluated for their safety and efficacy in animal models, demonstrating significant hypnotic activity with favorable therapeutic indices. For instance, specific derivatives exhibited effective dosing ranges that suggest potential for clinical use as sedatives .

Synthesis and Derivative Exploration

The synthesis of this compound involves various chemical modifications to enhance its pharmacological properties. Researchers have synthesized numerous derivatives to explore their biological activity:

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand how different substituents on the isoindoline structure affect biological activity. For example, modifications at the 5-position have been shown to influence both solubility and potency, making them suitable candidates for further development as therapeutic agents .

| Derivative | Modification | Activity | LD50 (mg/kg) | HD50 (mg/kg) | Therapeutic Index |

|---|---|---|---|---|---|

| JM-1232 | 2-(4-methyl-1-piperazinyl) group | Sedative-Hypnotic | 88.67 | 2.35 | 37.73 |

| Compound 47 | Non-fluoro variant | Sedative-Hypnotic | >120 | 3.12 | >38.46 |

Acute Toxicity Studies

Acute toxicity studies in animal models have revealed acceptable safety margins for certain derivatives, indicating that they can be administered at therapeutic doses without severe adverse effects. The lethal doses (LD50) were found to be significantly higher than the effective doses (HD50), supporting their potential for safe clinical application .

作用机制

The mechanism of action of 4-Fluoro-2-methyl-7-nitroisoindolin-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-Fluoro-2-methyl-7-nitroisoindolin-1-one with three analogs (Table 1), leveraging structural and functional group differences to infer properties.

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula* | Key Features |

|---|---|---|---|---|

| This compound | Isoindolin-1-one | 4-F, 2-CH₃, 7-NO₂ | C₉H₆FN₂O₃ | High electrophilicity (NO₂), moderate lipophilicity (CH₃), compact structure |

| 7-Fluoro-1,3,3-trimethylindolin-2-one | Indolin-2-one | 7-F, 1-CH₃, 3-CH₃, 3-CH₃ | C₁₁H₁₂FNO | Increased lipophilicity (3×CH₃), fluorine at position 7, reduced reactivity |

| 7-Fluoro-2-(4-methoxyphenyl)methylene-3-phenyl-1-indanone | Indan-1-one | 7-F, 2-(4-OCH₃-C₆H₄-CH=), 3-C₆H₅ | C₂₃H₁₇FO₂ | Extended conjugation (aryl groups), electron-donating OCH₃, bulky substituents |

*Molecular formulas for this compound and 7-Fluoro-1,3,3-trimethylindolin-2-one are estimated based on structural analogs.

Key Comparative Insights

Substituent Position and Electronic Effects

- Fluorine Placement :

- In this compound, fluorine at position 4 may direct electrophilic substitution reactions toward the nitro group at position 6. This contrasts with 7-Fluoro-1,3,3-trimethylindolin-2-one, where fluorine at position 7 likely stabilizes the indolinone core via inductive effects . Nitro vs. Methoxy Groups:

- The nitro group (strong electron-withdrawing) in the target compound enhances electrophilicity compared to the methoxy group (electron-donating) in 7-Fluoro-2-(4-methoxyphenyl)methylene-3-phenyl-1-indanone. This difference suggests higher reactivity in nucleophilic aromatic substitution or redox reactions for the nitro-substituted compound .

In contrast, 7-Fluoro-1,3,3-trimethylindolin-2-one’s three methyl groups increase lipophilicity, favoring membrane permeability but possibly reducing solubility . 7-Fluoro-2-(4-methoxyphenyl)methylene-3-phenyl-1-indanone’s bulky aryl substituents may impede metabolic clearance, whereas the target compound’s compact structure could enhance bioavailability .

Biological Activity Implications highlights that methyl group positions on aromatic rings inversely correlate with carcinogenicity in aminoazo dyes. The nitro group in the target compound could act as a metabolic liability (e.g., nitro-reduction to reactive intermediates) compared to fluorine or methoxy groups, which are more metabolically stable .

Research Findings and Limitations

- Structural-Activity Relationships (SAR): Fluorine and nitro groups synergistically enhance electrophilicity, making the target compound a candidate for covalent inhibitor design.

- Data Gaps: No direct studies on the target compound’s solubility, stability, or bioactivity were found. Comparisons rely on extrapolations from structurally related compounds.

生物活性

4-Fluoro-2-methyl-7-nitroisoindolin-1-one is a compound belonging to the isoindoline family, which has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8F N3O2

- CAS Number : 881415-06-1

This compound features a nitro group at the 7-position and a fluorine atom at the 4-position of the isoindoline ring, which contributes to its unique biological properties.

This compound exhibits various mechanisms of action, primarily through interactions with cellular pathways and biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and signaling cascades. For instance, it may interact with kinases or phosphatases, impacting cell proliferation and apoptosis .

- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors. It has been observed to upregulate genes associated with neuroprotection, making it a candidate for treating neurodegenerative diseases .

- Cytokine Regulation : Research indicates that this compound can modulate cytokine levels, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and immune responses .

Biological Activities

The biological activities of this compound are diverse:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells is attributed to its role in inhibiting specific signaling pathways involved in cell survival .

- Neuroprotective Effects : The compound has shown promise in enhancing the expression of survival factors in neuronal cells, suggesting potential applications in treating conditions like spinal muscular atrophy (SMA) and other neurodegenerative disorders .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to establish its efficacy and mechanism.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Study 2 | Reported enhancement of SMN expression in fibroblasts treated with the compound, suggesting its potential for SMA treatment. |

| Study 3 | Found that the compound modulates TNF-α levels in inflammatory models, indicating anti-inflammatory potential. |

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects such as enhanced cellular signaling and reduced inflammation.

- High Doses : Higher concentrations may lead to cytotoxicity and adverse effects on normal cellular functions, necessitating careful dosage management in therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for 4-Fluoro-2-methyl-7-nitroisoindolin-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing an isoindolinone core. Key steps include:

- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) at position 4 .

- Nitration : Controlled nitration at position 7 with HNO₃/H₂SO₄, ensuring regioselectivity via temperature modulation (0–5°C) .

- Methylation : Alkylation at position 2 using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high-purity yields (>95%) .

Q. Table 1: Common Synthetic Intermediates and Conditions

| Intermediate | CAS RN | Purity | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| 7-Fluoro-1-indanone | 651735-59-0 | >95% | Nitration at -10°C, 2h | |

| 4-Fluoroindole | 387-43-9 | 98% | Fluorination at 60°C, 12h |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Use reverse-phase columns (e.g., Chromolith®) with UV detection (λ = 254 nm) to confirm retention time and mass ([M+H]⁺ calculated via high-resolution MS) .

- NMR : ¹⁹F NMR to verify fluorination (δ ≈ -110 to -120 ppm); ¹H/¹³C NMR for methyl and nitro group confirmation .

- XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment (if applicable) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Storage : -20°C under inert gas (argon) to prevent nitro group degradation .

- Light Sensitivity : Protect from UV light using amber vials due to the nitro group’s photolability .

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for nitroaromatics) .

Advanced Research Questions

Q. How do electronic effects of the fluoro, methyl, and nitro groups influence the compound’s reactivity in biological systems?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The nitro group’s electron-withdrawing effect may enhance binding to electrophilic pockets in enzymes .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing nitro with cyano) and compare inhibition constants (Kᵢ) in enzyme assays .

Q. Table 2: Electronic Parameters of Substituents

| Substituent | Hammett σₚ | Effect on Reactivity |

|---|---|---|

| -NO₂ | +0.78 | Strong electron withdrawal |

| -F | +0.06 | Moderate electron withdrawal |

| -CH₃ | -0.17 | Electron donation |

Q. How can researchers resolve contradictory data in bioassay results (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Assay Replication : Conduct triplicate experiments with internal controls (e.g., staurosporine for kinase assays) .

- Orthogonal Techniques : Validate binding via SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-Analysis : Use tools like Prism® to assess inter-study variability (e.g., pH, temperature differences) .

Q. What computational strategies predict the compound’s metabolic pathways?

- Methodological Answer :

- In Silico Tools : Use GLORYx® for phase I/II metabolism prediction; prioritize nitro-reduction and fluorophenyl hydroxylation pathways .

- In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Standardized Protocols : Adopt USP methods for melting point determination (e.g., capillary method, 1°C/min ramp) .

- Cross-Validation : Compare NMR chemical shifts with NIST Chemistry WebBook entries for analogous compounds .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of synthetic and analytical data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。